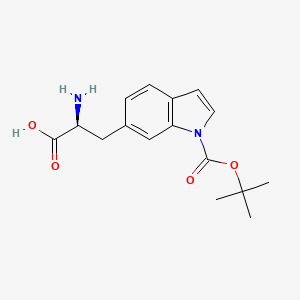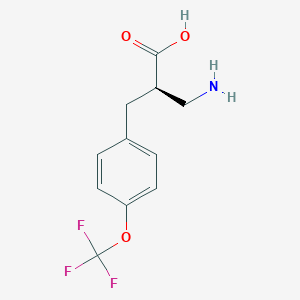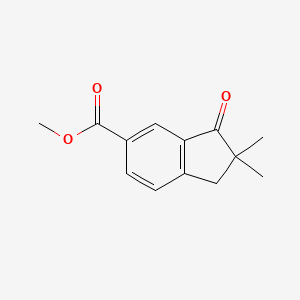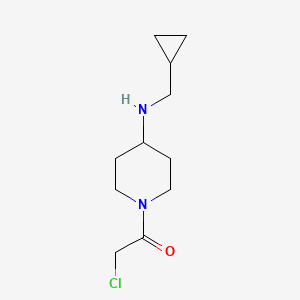
2-Chloro-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a chloro group, a piperidine ring, and a cyclopropylmethylamino substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with chloroacetyl chloride in the presence of a base. The reaction conditions often include:
Reagents: Piperidine derivative, chloroacetyl chloride, base (e.g., triethylamine)
Solvent: Anhydrous dichloromethane or another suitable organic solvent
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol)
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvent (e.g., tetrahydrofuran)
Major Products
Substitution: Substituted piperidine derivatives
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Applications De Recherche Scientifique
2-Chloro-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Receptors: Modulating the activity of neurotransmitter receptors or other cell surface receptors.
Inhibiting Enzymes: Blocking the activity of enzymes involved in metabolic pathways.
Altering Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(4-((3-nitropyridin-2-yl)amino)piperidin-1-yl)ethanone
- 2-Chloro-1-{4-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}ethanone
Uniqueness
2-Chloro-1-(4-((cyclopropylmethyl)amino)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups and structural features. The presence of the cyclopropylmethylamino substituent and the piperidine ring distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H19ClN2O |
|---|---|
Poids moléculaire |
230.73 g/mol |
Nom IUPAC |
2-chloro-1-[4-(cyclopropylmethylamino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C11H19ClN2O/c12-7-11(15)14-5-3-10(4-6-14)13-8-9-1-2-9/h9-10,13H,1-8H2 |
Clé InChI |
MXRABUFZBJGZQD-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC2CCN(CC2)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


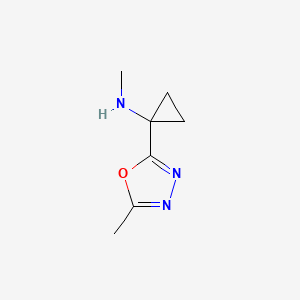
![(1R,6R,7S)-7-(Trifluoromethyl)-2-azabicyclo[4.1.0]heptane](/img/structure/B12994622.png)
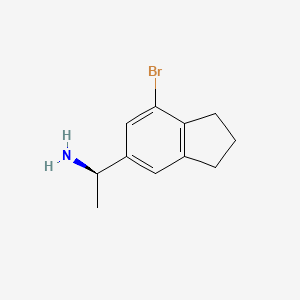
![2-Chloro-4-fluorodibenzo[b,d]furan](/img/structure/B12994635.png)
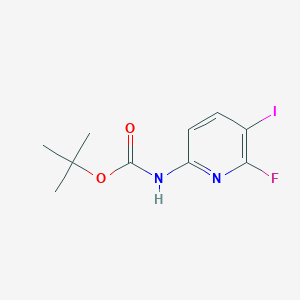
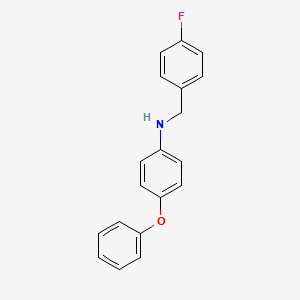

![7-Methyl-7-azaspiro[3.5]nonane-2-carboxylic acid hydrochloride](/img/structure/B12994655.png)
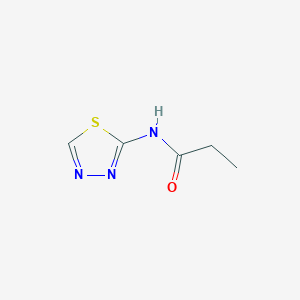
![8-Bromo-2-(tert-butyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B12994678.png)

